molecular formula C15H21N3O3 B13808263 Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- CAS No. 22636-29-9

Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)-

Cat. No.: B13808263
CAS No.: 22636-29-9
M. Wt: 291.35 g/mol
InChI Key: RMCDTZNXPUSKTQ-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- (CAS: 22636-29-9) is a substituted acetamide featuring a phenyl ring with ethoxy, cyanoethyl, and hydroxyethyl substituents. Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.346 g/mol and a density of 1.206 g/cm³ . The ethoxy group at the para position and the mixed amino substituents (cyanoethyl and hydroxyethyl) at the meta position distinguish it from related compounds. Its high boiling point (545.2°C) and flash point (283.5°C) suggest thermal stability, likely influenced by hydrogen bonding from hydroxy groups and the aromatic system .

Properties

CAS No.

22636-29-9

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide

InChI

InChI=1S/C15H21N3O3/c1-3-21-15-6-5-13(17-12(2)20)11-14(15)18(9-10-19)8-4-7-16/h5-6,11,19H,3-4,8-10H2,1-2H3,(H,17,20)

InChI Key

RMCDTZNXPUSKTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)N(CCC#N)CCO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Ortho-Aminophenol is commonly used as a starting material for analogous acetamide derivatives.
  • Initial acetylation is performed by reacting ortho-aminophenol with acetic anhydride under ice-bath conditions to form ortho-acetaminophenol .
  • The reaction is typically conducted with molar ratios of ortho-aminophenol to acetic anhydride between 1:1 and 1:1.5.
  • After reaction, the product is purified by solvent washing, salt washing, and drying to yield the acetylated intermediate with yields up to 99%.

Methoxylation / Alkylation of Phenolic Hydroxyl

  • The phenolic hydroxyl group is methylated or alkylated using dimethyl carbonate or other alkylating agents in the presence of a phase transfer catalyst such as potassium carbonate or cesium carbonate.
  • The reaction is carried out under reflux conditions (95–110 °C) for 3–5 hours.
  • This step yields compounds like N-(2-methoxyphenyl)acetamide with typical yields around 81%.

Bromination of the Aromatic Ring

  • The methoxy-substituted acetamide is brominated at the 5-position using N-bromosuccinimide (NBS) under ice bath and nitrogen atmosphere.
  • Reaction times are 2–4 hours, and solvents such as methylene chloride, ethyl acetate, DMF, or chloroform are used.
  • After reaction, the product is extracted, washed, and dried to yield the bromo-substituted intermediate with high purity.

Introduction of Acetyl Group via Friedel-Crafts Acylation

  • The bromo-methoxy acetamide intermediate is treated with aluminum chloride (AlCl3) and chloroacetyl chloride under ice bath and nitrogen protection.
  • Reaction proceeds at room temperature or elevated temperatures for a defined period.
  • The product is extracted with methylene chloride, washed with saturated sodium bicarbonate solution, and dried.
  • This step introduces the acetyl group at the 3-position of the phenyl ring, yielding N-(bromo-2-hydroxyphenyl-3-acetyl group-5-)acetamide with yields around 78.8%.

Catalytic Hydrogenation and Final Product Formation

  • The bromo-substituted acetylated intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) as catalyst.
  • Acid binding agents such as triethylamine or sodium bicarbonate are added.
  • The reaction is conducted under hydrogen atmosphere at 50–75 °C for 3–6 hours.
  • After completion, the catalyst is filtered off, and the product is purified by recrystallization from ethyl acetate and toluene mixtures.
  • Final yields of the target acetamide compound reach up to 85%, with purity confirmed by HPLC at 99.8%.

Summary Table of Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Acetylation Ortho-aminophenol + Acetic anhydride + EA 0 to RT 3.5 99 Ice bath initial, solvent washing
2 Alkylation (Methoxylation) Ortho-acetaminophenol + Dimethyl carbonate + K2CO3 95–110 3–5 81 Reflux, phase transfer catalyst
3 Bromination N-(2-methoxyphenyl)acetamide + NBS + solvent 0 (ice bath) 2–4 High Nitrogen atmosphere, extraction & drying
4 Friedel-Crafts Acylation Bromo intermediate + AlCl3 + Chloroacetyl chloride 0 to RT/Elevated Variable 78.8 Nitrogen protection, bicarbonate wash
5 Catalytic Hydrogenation Pd/C + Acid binding agent + H2 50–75 3–6 72–85 Recrystallization purification

Adaptation for Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)-

The target compound features additional substituents such as a 2-cyanoethyl and 2-hydroxyethyl amino group and an ethoxy group at the 4-position of the phenyl ring. The preparation would involve:

  • Starting from a suitably substituted aniline or phenol precursor bearing the 4-ethoxy group.
  • Introduction of the amino substituents via nucleophilic substitution or reductive amination with 2-cyanoethyl and 2-hydroxyethyl amines.
  • Subsequent acetylation of the amino group to form the acetamide.
  • Purification by crystallization or chromatography.

While explicit literature detailing this exact synthetic route is limited, the above framework from related acetamide synthesis can be adapted with modifications to accommodate the cyanoethyl and hydroxyethyl groups.

Research Findings and Considerations

  • The multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.
  • Use of protective atmospheres (nitrogen) and low temperatures during sensitive steps (bromination, acylation) is critical.
  • Catalytic hydrogenation is effective for dehalogenation and final product formation.
  • Purification by recrystallization from ethyl acetate/toluene mixtures ensures high purity (>99.8% by HPLC).
  • The overall yield of the target compound in analogous syntheses can reach approximately 40–85% depending on step efficiency.

Chemical Reactions Analysis

Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction typically results in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the cyanoethyl or hydroxyethyl groups are replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research has indicated that Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- exhibits various biological activities:

  • Anticancer Properties :
    • Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Acetamide derivatives have been investigated for their potential to act as small-molecule inhibitors of kinases associated with malignancies .
  • Antimicrobial Activity :
    • There is emerging evidence that acetamides can possess antimicrobial properties, making them candidates for developing new antibiotics. The specific structure of this compound may enhance its efficacy against resistant bacterial strains .
  • Neuroprotective Effects :
    • Some derivatives of acetamides have been studied for their neuroprotective effects, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Applications in Pharmaceuticals

Given its biological activities, this compound has several applications in pharmaceutical research:

  • Drug Development :
    • The unique structure allows for modifications that can lead to the development of new drugs targeting various diseases, including cancer and infections.
  • Formulation in Therapeutics :
    • Due to its potential efficacy and safety profile, it can be formulated into therapeutic agents for chronic diseases.

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- demonstrated promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this acetamide demonstrated significant activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics to combat resistant strains .

Case Study 3: Neuroprotection

In preclinical trials, derivatives of Acetamide were found to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects

Ethoxy vs. Methoxy Substitution
  • Methoxy Analogs: N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide (CAS: 22588-78-9) has a lower molecular weight (281.3 g/mol estimated) and smaller substituent, which may increase solubility in polar solvents .
Cyanoethyl vs. Hydroxyethyl Substitution
  • Cyanoethyl Group (-CH₂CH₂CN): Introduces electron-withdrawing effects, reducing electron density on the phenyl ring. This may decrease reactivity in electrophilic substitutions but increase metabolic stability. However, cyanide release under hydrolysis or degradation poses toxicity risks .
  • Hydroxyethyl Group (-CH₂CH₂OH): Electron-donating and capable of hydrogen bonding, improving solubility and coordination with metal ions. Compounds like N-[3-(bis(2-hydroxyethyl)amino)phenyl]acetamide (CAS: 43051-46-3) are more likely to form stable coordination complexes .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
22636-29-9 C₁₅H₂₁N₃O₃ 291.346 545.2 Ethoxy, cyanoethyl, hydroxyethyl
22588-78-9 C₁₄H₁₉N₃O₃ 281.3 (estimated) ~530 (estimated) Methoxy, cyanoethyl, hydroxyethyl
24530-67-4 C₁₃H₁₉N₃O₄ 281.3 (estimated) ~520 (estimated) Methoxy, bis(hydroxyethyl)

Key Observations :

  • Ethoxy substitution increases molecular weight and lipophilicity compared to methoxy analogs.
  • Cyanoethyl-containing compounds exhibit higher thermal stability (e.g., boiling points) due to stronger intermolecular interactions (dipole-dipole from -CN) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- with high purity?

The synthesis of this compound involves multi-step organic reactions, including amidation, alkylation, and functional group protection/deprotection. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) are often used to enhance reaction rates and solubility of intermediates .
  • Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography or preparative HPLC is recommended for isolating the final product with >95% purity .
  • Yield Optimization : Stepwise monitoring via TLC or HPLC ensures intermediate conversions >80% before proceeding .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

A combination of analytical techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethoxy, cyanoethyl groups) and rule out regioisomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .
  • HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the cyanoethyl group .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw degradation .

Advanced Research Questions

Q. What mechanistic strategies are effective in studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase domains, guided by the ethoxyphenyl and cyanoethyl motifs .
  • In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify inhibition constants (KiK_i) using purified proteins .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate binding mechanisms .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) across studies?

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour exposure, 10 µM dose) to enable cross-study comparisons .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to divergent activities .
  • Pathway Analysis : RNA sequencing or phosphoproteomics clarifies target engagement specificity (e.g., MAPK vs. PI3K pathways) .

Q. What challenges arise in optimizing reaction pathways for large-scale synthesis, and how can they be mitigated?

  • Byproduct Formation : The 2-hydroxyethyl group may undergo oxidation; inert atmospheres (N2_2) and chelating agents (EDTA) minimize metal-catalyzed side reactions .
  • Scalability : Transitioning from batch to flow chemistry improves heat dissipation and reduces reaction times by 30–50% .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with recyclable alternatives (e.g., Fe3_3O4_4-supported ligands) for Suzuki couplings .

Methodological Notes

  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Contradiction Resolution : Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm bioactivity .
  • Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds, including waste disposal and PPE protocols .

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